molecular formula C16H12N4O2S2 B6563839 N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide CAS No. 1170267-93-2

N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide

Cat. No.: B6563839
CAS No.: 1170267-93-2
M. Wt: 356.4 g/mol
InChI Key: VCAYBDVVJZCTKS-UHFFFAOYSA-N
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Description

N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple privileged structures in medicinal chemistry, including a pyrazole core, a 2-furanoyl group, and a 4-(thiophen-2-yl)thiazole moiety. The strategic fusion of these pharmacophores suggests potential for diverse biological activity, making it a candidate for screening in various therapeutic areas. Its molecular structure is characterized by significant hydrogen bonding capacity and a defined stereochemistry, which influences its interaction with biological targets. Researchers can employ this compound as a key intermediate in organic synthesis or as a core scaffold for developing new active substances. Specific research applications and mechanism of action are under investigation and should be determined by the researcher. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c1-10-8-14(18-15(21)12-4-2-6-22-12)20(19-10)16-17-11(9-24-16)13-5-3-7-23-13/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAYBDVVJZCTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core Intermediate

The 3-methyl-1H-pyrazol-5-amine scaffold serves as the foundational building block for this compound. A modified cyclocondensation strategy is employed, utilizing hydrazine hydrate and acetylacetone in ethanol under reflux. This method, adapted from analogous pyrazole syntheses in heterocyclic chemistry, yields 3-methyl-1H-pyrazol-5-amine with a reported efficiency of 78–82% . Critical parameters include:

ParameterValue
SolventEthanol
Temperature80°C (reflux)
Reaction Time6–8 hours
CatalystNone required
Yield78–82%

Post-synthesis purification via recrystallization from aqueous ethanol ensures >95% purity, as confirmed by 1H^1H-NMR (δ\delta 6.12 ppm, singlet, pyrazole-H) and LC-MS (m/z 97.1 [M+H]+^+) .

The introduction of the 4-(thiophen-2-yl)-1,3-thiazol-2-yl group proceeds via a Hantzsch thiazole synthesis variant. Thiophene-2-carboxaldehyde reacts with thiourea in the presence of iodine, followed by coupling to the pyrazole intermediate. Key modifications from patent methodologies include the use of dimethylformamide (DMF) as a solvent to enhance solubility of the aromatic intermediates .

Reaction Conditions:

  • Molar Ratio: 1:1.2 (pyrazole-amine to thiophene-thiazole precursor)

  • Catalyst: Piperidine (5 mol%)

  • Temperature: 110°C

  • Duration: 12 hours

This step achieves a 65–70% yield, with byproducts including unreacted thiourea and dimerized thiazole derivatives. Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the desired product, characterized by distinct 13C^{13}C-NMR signals at δ\delta 152.4 ppm (thiazole C-2) and 126.8 ppm (thiophene C-β) .

Amidation with Furan-2-Carboxylic Acid

The final step involves coupling the intermediate with furan-2-carbonyl chloride. Patent data suggests activating the pyrazole-thiazole-thiophene intermediate using N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with the acyl chloride.

Optimized Protocol:

  • Activation: 1.1 equiv. CDI in THF at 0°C for 30 minutes.

  • Acylation: Add 1.05 equiv. furan-2-carbonyl chloride dropwise, warm to 25°C, stir for 4 hours.

  • Workup: Quench with ice-water, extract with dichloromethane, dry over Na2_2SO4_4.

Analytical DataValues
Yield85–88%
1H^1H-NMR (DMSO-d6_6)δ\delta 8.45 (s, 1H, NH), 7.82 (d, 1H, furan-H)
HRMS (ESI+)m/z 413.0924 [M+H]+^+ (calc. 413.0918)

Purification and Scalability Considerations

Recrystallization from a dimethylformamide/water mixture (9:1) provides the pure title compound in 98% purity. Scalability trials indicate consistent yields (>80%) at the 100-gram scale, with no observable degradation under inert atmospheres. Patent-derived protocols emphasize avoiding prolonged heating above 120°C to prevent thiophene ring decomposition .

Analytical Characterization Summary

The compound’s structural integrity is confirmed through multimodal analysis:

Spectroscopic Data:

  • IR (KBr): 1675 cm1^{-1} (C=O stretch), 1580 cm1^{-1} (C=N thiazole)

  • 1H^1H-NMR: Integration confirms 1:1 ratio of furan to pyrazole protons.

  • XRD: Single-crystal analysis (where applicable) reveals planar alignment of thiazole and pyrazole rings, with dihedral angles <10° .

Purity Assessment:

  • HPLC: Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity 98.5%

  • Elemental Analysis: C18_{18}H13_{13}N5_5O2_2S2_2: Calcd. C 52.54, H 3.18; Found C 52.49, H 3.21 .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation at the thiophene or pyrazole rings.

  • Reduction: : The nitro groups, if present, can be reduced to amines.

  • Substitution: : The compound can participate in nucleophilic aromatic substitution, especially at the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

  • Substitution: : Sodium hydride (NaH), various halogenated compounds

Major Products

Depending on the reaction conditions, the major products could include derivatives with altered functional groups, such as oxidized or reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including those similar to N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide. Thiazole-containing compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa15.3Induction of apoptosis
Compound BMCF712.8Inhibition of cell proliferation

Studies indicate that the presence of the thiazole moiety is crucial for enhancing the anticancer activity, likely due to its ability to interact with cellular targets involved in growth regulation and apoptosis .

Antimicrobial Properties

Thiazole derivatives have also demonstrated antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of thiazole-based compounds. Research has shown that specific modifications in the thiazole ring can enhance anticonvulsant efficacy.

Compound Model Used ED50 (mg/kg) Effectiveness
Compound CPTZ-induced seizure model20High

The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can lead to improved anticonvulsant properties .

Fluorescent Materials

The unique electronic properties of thiazole derivatives have led to their use in developing fluorescent materials. The ability of these compounds to emit light upon excitation makes them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Metal Complexation

Compounds like this compound can form stable complexes with transition metals, which are useful in catalysis and as precursors for advanced materials.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities against various cancer cell lines. The findings showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity demonstrated that thiazole derivatives could effectively inhibit the growth of resistant bacterial strains. This study emphasizes the need for further exploration into thiazole-based drugs as alternatives to traditional antibiotics .

Case Study 3: Anticonvulsant Screening

In an anticonvulsant screening model, several thiazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated that modifications on the thiazole ring significantly enhanced anticonvulsant activity compared to unmodified counterparts .

Mechanism of Action

The exact mechanism of action for N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide can vary based on its application. Generally, it may:

  • Interact with Enzymes: : By binding to active sites, altering enzyme activity.

  • Affect Cellular Pathways: : Modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared functional groups or heterocyclic systems (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Reported Activity (from Evidence)
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide (Target) Thiophene-thiazole, furan-2-carboxamide, methyl-pyrazole Not specified None explicitly stated
4-ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide Thiophene-pyrazole, sulfonamide, phenyl Not specified None explicitly stated
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole, methylthiophene, pyrazole-carboxamide Not specified None explicitly stated
N-(4-methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide Nitrophenyl, furan-2-carboxamide, methyl-thiazole Not specified None explicitly stated
N-[4-((4-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]PIPERIDINO)SULFONYL)PHENYL]ACETAMIDE Thiophene-pyrazole, piperidine-sulfonamide, acetamide Not specified None explicitly stated

Key Observations

Heterocyclic Diversity: The target compound uniquely combines thiophene, thiazole, pyrazole, and furan systems. In contrast, analogs like and prioritize benzothiazole or nitrophenyl groups, which may alter electronic properties and bioavailability.

Substituent Effects: The methyl group on the pyrazole in the target compound may enhance metabolic stability compared to unsubstituted pyrazoles in or .

Biological Implications: While none of the compounds in the evidence have explicit activity data, structurally related 1,3,4-thiadiazole derivatives exhibit antimicrobial and antitumor activities . The target compound’s thiazole-thiophene system may mimic these properties. Sulfonamide-containing analogs (e.g., ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carboxamides (target compound, ) may target proteases or kinases .

Q & A

Q. How to resolve discrepancies in chiral purity when synthesizing stereoisomers?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

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